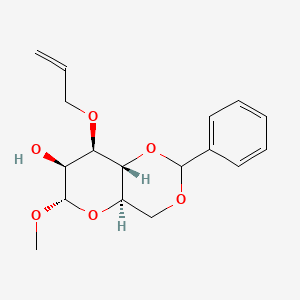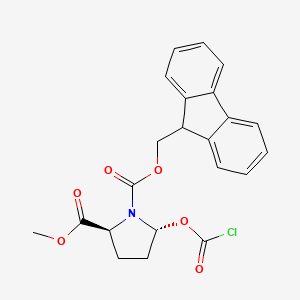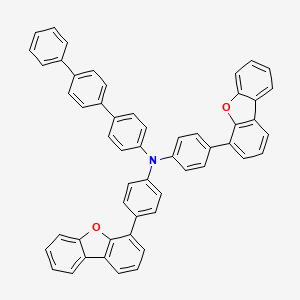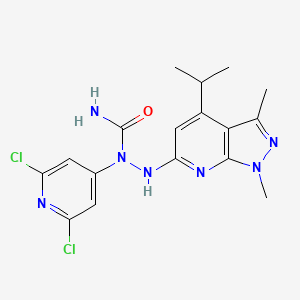![molecular formula C12H14N2O3S B11826690 ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves the spirocyclization of indole derivatives. One common method includes the reaction of 3-alkenyl-oxindoles with suitable dipolarophiles under optimized conditions to achieve high enantioselectivity and diastereoselectivity . Another approach involves the use of diazo compounds and N-alkylanilines in the presence of rhodium or copper catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen-centered nucleophiles, alcohols, ketone oximes, thiols, and amines. Reaction conditions often involve the use of base catalysts, acidic conditions, or metal catalysts such as rhodium or copper .
Major Products
The major products formed from these reactions include oxindole derivatives, spirocyclic amines, and substituted indoles .
Scientific Research Applications
Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles: These compounds share a similar spirocyclic structure and undergo similar chemical reactions.
Spiro[cyclopropane-1,2’-steroids]: These compounds also feature a spirocyclic motif and have been studied for their biological activities.
Uniqueness
Ethyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its combination of a cyclopropane ring and an indole moiety, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H14N2O3S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
ethyl N-spiro[1H-indole-3,1'-cyclopropane]-2-ylidenesulfamate |
InChI |
InChI=1S/C12H14N2O3S/c1-2-17-18(15,16)14-11-12(7-8-12)9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
QVHKXEGKRLWGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)


![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
